molecular formula C9H14Cl2N2O3 B13455918 6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride

6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B13455918
M. Wt: 269.12 g/mol
InChI Key: RXCQMFXLLALGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridine ring substituted with an aminopropoxy group and a carboxylic acid group, makes it valuable in organic synthesis, medicinal chemistry, and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 6-chloropyridine-2-carboxylic acid with 3-aminopropanol under basic conditions to form the desired aminopropoxy derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and catalyst development.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopyridine-2-carboxylic acid: Shares the pyridine and carboxylic acid groups but lacks the aminopropoxy group.

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid:

Uniqueness

6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is unique due to the presence of the aminopropoxy group, which enhances its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H14Cl2N2O3

Molecular Weight

269.12 g/mol

IUPAC Name

6-(3-aminopropoxy)pyridine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O3.2ClH/c10-5-2-6-14-8-4-1-3-7(11-8)9(12)13;;/h1,3-4H,2,5-6,10H2,(H,12,13);2*1H

InChI Key

RXCQMFXLLALGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OCCCN)C(=O)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.